Cas no 887215-67-0 (3-(2,5-dimethylphenyl)-2-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one)

3-(2,5-dimethylphenyl)-2-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(2,5-dimethylphenyl)-2-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one
- 4H-Pyrimido[5,4-b]indol-4-one, 3-(2,5-dimethylphenyl)-3,5-dihydro-2-[(3-phenyl-2-propen-1-yl)thio]-
- AKOS024616982
- AB00676993-01
- 2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- F1882-0770
- 887215-67-0
- 3-(2,5-dimethylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
- 3-(2,5-dimethylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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- Inchi: 1S/C27H23N3OS/c1-18-14-15-19(2)23(17-18)30-26(31)25-24(21-12-6-7-13-22(21)28-25)29-27(30)32-16-8-11-20-9-4-3-5-10-20/h3-15,17,28H,16H2,1-2H3
- InChI Key: NJIMMVUQRIDGFW-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C2N=C(SCC=CC3=CC=CC=C3)N(C3=CC(C)=CC=C3C)C(=O)C1=2
Computed Properties
- Exact Mass: 437.15618354g/mol
- Monoisotopic Mass: 437.15618354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 730
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 73.8Ų
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 676.0±65.0 °C(Predicted)
- pka: 12.43±0.20(Predicted)
3-(2,5-dimethylphenyl)-2-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1882-0770-3mg |
3-(2,5-dimethylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
887215-67-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1882-0770-15mg |
3-(2,5-dimethylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
887215-67-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1882-0770-5mg |
3-(2,5-dimethylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
887215-67-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1882-0770-5μmol |
3-(2,5-dimethylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
887215-67-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1882-0770-25mg |
3-(2,5-dimethylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
887215-67-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1882-0770-10mg |
3-(2,5-dimethylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
887215-67-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1882-0770-2μmol |
3-(2,5-dimethylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
887215-67-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1882-0770-10μmol |
3-(2,5-dimethylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
887215-67-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1882-0770-20μmol |
3-(2,5-dimethylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
887215-67-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1882-0770-1mg |
3-(2,5-dimethylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
887215-67-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
3-(2,5-dimethylphenyl)-2-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one Related Literature
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
Additional information on 3-(2,5-dimethylphenyl)-2-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one
Compound CAS No: 887215-67-0 - 3-(2,5-Dimethylphenyl)-2-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
The compound with CAS No: 887215-67-0, known as 3-(2,5-Dimethylphenyl)-2-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one, is a highly complex and biologically active molecule that has garnered significant attention in the fields of organic synthesis and drug discovery. This compound belongs to the class of pyrimidobenzodiazepines, which are known for their diverse biological activities and potential therapeutic applications.
The structure of this compound is characterized by a pyrimido[5,4-b]indole core, which is a fused bicyclic system combining a pyrimidine ring with an indole moiety. This core is further substituted with a (2E)-3-phenylpropenoylthio group at the 2-position and a dimethylphenyl group at the 3-position. The presence of these substituents significantly influences the compound's chemical properties, biological activity, and pharmacokinetic profile.
Recent studies have focused on the synthesis and characterization of this compound using advanced methodologies such as click chemistry and transition metal-catalyzed cross-coupling reactions. These methods have enabled researchers to achieve high yields and excellent regioselectivity in the construction of the molecule's complex architecture. The use of green chemistry principles in these syntheses has also been emphasized to minimize environmental impact.
In terms of biological activity, this compound has demonstrated potent antiproliferative effects against various cancer cell lines. Preclinical studies have shown that it selectively inhibits the growth of tumor cells by targeting key enzymes involved in cell cycle regulation and apoptosis. Additionally, its ability to modulate signaling pathways such as the PI3K/AKT/mTOR pathway makes it a promising candidate for targeted cancer therapy.
The compound's unique structure also endows it with excellent bioavailability and stability in physiological conditions. These properties are critical for its potential use as an orally administered drug. Furthermore, recent research has explored its ability to act as a pro-drug, where it undergoes enzymatic activation in vivo to release active metabolites with enhanced potency.
From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided detailed insights into its molecular conformation, stereochemistry, and intermolecular interactions. Such information is invaluable for understanding its binding modes with biological targets and optimizing its therapeutic potential.
In conclusion, the compound with CAS No: 887215-67-0 represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with its promising biological activity and favorable pharmacokinetic properties, positions it as a strong candidate for further development into a clinically relevant therapeutic agent. Continued research into its mechanisms of action and optimization of its chemical properties will undoubtedly pave the way for its successful translation into clinical practice.
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